molecular formula C24H20N2O2 B11542371 N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide

Cat. No.: B11542371
M. Wt: 368.4 g/mol
InChI Key: LVKLIMAWPNHYPX-PCLIKHOPSA-N
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Description

N’-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide is an organic compound that features an anthracene moiety linked to a benzohydrazide structure. This compound is of interest due to its potential applications in various fields such as organic electronics, medicinal chemistry, and materials science. The presence of the anthracene unit imparts unique photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Preparation Methods

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and 2-ethoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

N’-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

N’-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and imaging studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological macromolecules.

    Industry: The compound’s optoelectronic properties are being investigated for use in OLEDs and other electronic devices.

Mechanism of Action

The mechanism by which N’-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide exerts its effects is not fully understood. it is believed to interact with cellular components through its anthracene moiety, which can intercalate into DNA and disrupt cellular processes. The compound may also generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

N’-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide can be compared to other anthracene-based compounds such as:

    Anthracene-9-carbaldehyde: A precursor in the synthesis of the target compound.

    Anthracene-9-methylamine:

    Anthracene-9-carboxylic acid: Used in the synthesis of various anthracene derivatives.

The uniqueness of N’-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide lies in its specific structure, which combines the photophysical properties of anthracene with the functional versatility of benzohydrazide, making it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-ethoxybenzamide

InChI

InChI=1S/C24H20N2O2/c1-2-28-23-14-8-7-13-21(23)24(27)26-25-16-22-19-11-5-3-9-17(19)15-18-10-4-6-12-20(18)22/h3-16H,2H2,1H3,(H,26,27)/b25-16+

InChI Key

LVKLIMAWPNHYPX-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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